molecular formula C15H12O2 B1217009 Isoflavanone CAS No. 4737-27-3

Isoflavanone

Cat. No. B1217009
Key on ui cas rn: 4737-27-3
M. Wt: 224.25 g/mol
InChI Key: RTRZOHKLISMNRD-UHFFFAOYSA-N
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Patent
US04801593

Procedure details

Isoflavone (3.00 g) was dissolved in acetic acid (100 ml), and the solution hydrogenated at 50°-60° and 10.4-13.8 atm using 10% w/v palladium or carbon catalyst. The solution was filtered and evaporated, and the residue chromatographed on alumina, eluting with toluene. The product thus obtained gave, on recrystallisation from petroleum ether, (60°-80°) isoflavanone, 0.90 g., m.pt 73°-76°.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=[O:5])[C:3]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:2]1>C(O)(=O)C.[Pd]>[O:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=[O:5])[CH:3]([C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH2:2]1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
O1C=C(C(=O)C2=CC=CC=C12)C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
hydrogenated at 50°-60°
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on alumina
WASH
Type
WASH
Details
eluting with toluene
CUSTOM
Type
CUSTOM
Details
The product thus obtained

Outcomes

Product
Name
Type
product
Smiles
O1CC(C(C2=CC=CC=C12)=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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